

# Spectroscopic data (NMR, IR, MS) of 3-(Boc-amino)-4,4-difluoropiperidine

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## Compound of Interest

**Compound Name:** 3-(Boc-amino)-4,4-difluoropiperidine

**Cat. No.:** B1445419

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3-(Boc-amino)-4,4-difluoropiperidine**

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## Introduction

**3-(Boc-amino)-4,4-difluoropiperidine** is a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and pKa, thereby enhancing their therapeutic potential.<sup>[1]</sup> The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the unique substitution pattern of this compound makes it an attractive component for the synthesis of novel therapeutic agents.<sup>[2][3]</sup>

Accurate and comprehensive structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a detailed analysis of the expected spectroscopic data for **3-(Boc-amino)-4,4-difluoropiperidine**, offering insights into the interpretation of its characteristic spectral features. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated organic molecules.

## Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Structure of **3-(Boc-amino)-4,4-difluoropiperidine**

Caption: Chemical structure of **3-(Boc-amino)-4,4-difluoropiperidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For **3-(Boc-amino)-4,4-difluoropiperidine**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are all highly informative. The conformational behavior of fluorinated piperidines can be complex, with factors like charge-dipole interactions and hyperconjugation influencing the preferred conformation.[1][4][5]

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Boc-amino)-4,4-difluoropiperidine** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR: Acquire spectra with a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR: Acquire proton-decoupled spectra. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- $^{19}\text{F}$  NMR: Acquire proton-decoupled and/or coupled spectra. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Boc-CH <sub>3</sub>	~1.45	s	-
Piperidine-H (various)	2.8 - 4.2	m	-
NH (Boc)	4.5 - 5.5	br s	-
NH (piperidine)	1.5 - 2.5	br s	-

- Boc Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.45 ppm.
- Piperidine Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the range of 2.8 to 4.2 ppm. The geminal difluorination at the C4 position will significantly influence the chemical shifts of adjacent protons.
- Amide and Amine Protons: The Boc-NH proton is expected to be a broad singlet, and its chemical shift can be solvent-dependent. The piperidine NH proton will also likely be a broad singlet.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to C-F coupling)
Boc-C(CH <sub>3</sub> ) <sub>3</sub>	~28.5	s
Piperidine-CH <sub>2</sub>	40 - 55	t (for C3 and C5)
Piperidine-CH	~50	t (due to coupling with adjacent CF <sub>2</sub> )
Boc-C(CH <sub>3</sub> ) <sub>3</sub>	~80.0	s
Piperidine-CF <sub>2</sub>	115 - 125	t
Boc-C=O	~155.0	s

- **Boc Group Carbons:** The quaternary carbon of the tert-butyl group will appear around 80.0 ppm, and the methyl carbons will be at approximately 28.5 ppm.[6] The carbonyl carbon will be significantly downfield, around 155.0 ppm.
- **Piperidine Ring Carbons:** The most notable feature will be the C4 carbon bearing the two fluorine atoms, which is expected to appear as a triplet between 115 and 125 ppm due to one-bond C-F coupling. The carbons adjacent to the CF<sub>2</sub> group (C3 and C5) will also exhibit coupling to fluorine, appearing as triplets with smaller coupling constants.

## <sup>19</sup>F NMR Spectroscopy

<sup>19</sup>F NMR is crucial for confirming the presence and environment of the fluorine atoms.

Fluorine Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity
CF <sub>2</sub>	-95 to -110	m

- The two fluorine atoms are diastereotopic and will likely appear as a complex multiplet in the range of -95 to -110 ppm. The exact chemical shift and multiplicity will depend on the conformation of the piperidine ring and coupling to the adjacent protons.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

## Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
- **Instrumentation:** Acquire the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm<sup>-1</sup>.

Vibrational Mode	Expected Frequency (cm <sup>-1</sup> )	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium
N-H Stretch (Amide)	3200 - 3400	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium-Strong
C=O Stretch (Carbamate)	1680 - 1720	Strong
N-H Bend (Amide II)	1510 - 1550	Medium
C-F Stretch	1000 - 1200	Strong

- N-H Stretching: Look for characteristic N-H stretching bands for both the secondary amine of the piperidine ring and the amide of the Boc group.
- C=O Stretching: A strong absorption band in the region of 1680-1720 cm<sup>-1</sup> is indicative of the carbonyl group of the Boc protecting group.[\[7\]](#)
- C-F Stretching: Strong bands in the fingerprint region, typically between 1000 and 1200 cm<sup>-1</sup>, will be present due to the C-F stretching vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

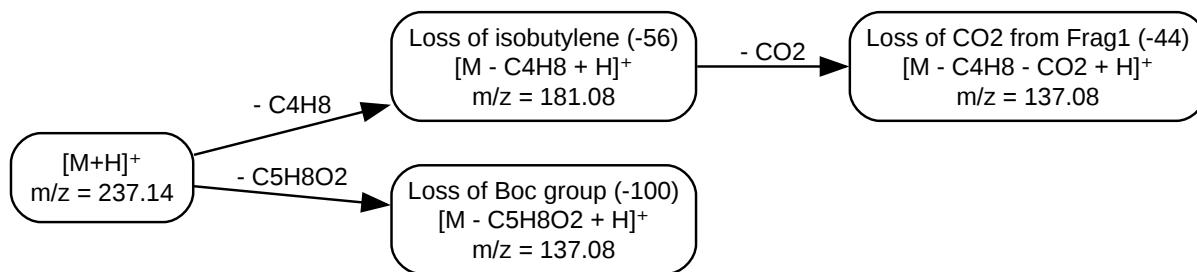
## Experimental Protocol: Mass Spectrometry

- Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

## Expected Fragmentation

The molecular ion [M+H]<sup>+</sup> is expected at m/z 237.14.

Proposed ESI-MS Fragmentation Pathway

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Caption: Key fragmentation pathways for **3-(Boc-amino)-4,4-difluoropiperidine** in ESI-MS.

- Loss of Isobutylene: A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which may subsequently lose CO<sub>2</sub>.
- Loss of the Boc group: The entire Boc group (100 Da) can be lost to yield the protonated 3-amino-4,4-difluoropiperidine fragment.

## Conclusion

The spectroscopic characterization of **3-(Boc-amino)-4,4-difluoropiperidine** relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for unambiguous confirmation of the molecule's structure and purity. The presence of the difluorinated stereocenter and the Boc-protecting group gives rise to characteristic signals in each type of spectrum. This guide provides a comprehensive overview of the expected spectroscopic data and its interpretation, serving as a valuable resource for scientists working with this and related fluorinated compounds. A thorough understanding of these analytical techniques is essential for advancing research and development in medicinal chemistry.

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